molecular formula C11H23Cl B13634075 1-Chloro-4-ethyl-2-methyloctane

1-Chloro-4-ethyl-2-methyloctane

Cat. No.: B13634075
M. Wt: 190.75 g/mol
InChI Key: BORQOZPHQSLMMQ-UHFFFAOYSA-N
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Description

1-Chloro-4-ethyl-2-methyloctane is an organic compound belonging to the class of alkanes It is a branched hydrocarbon with a chlorine atom attached to the first carbon, an ethyl group on the fourth carbon, and a methyl group on the second carbon of the octane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-ethyl-2-methyloctane can be synthesized through several methods. One common approach involves the chlorination of 4-ethyl-2-methyloctane. This reaction typically uses chlorine gas (Cl₂) in the presence of ultraviolet light or a radical initiator to facilitate the substitution of a hydrogen atom with a chlorine atom.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and controlled chlorination. The reaction conditions, such as temperature, pressure, and chlorine concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-ethyl-2-methyloctane can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination Reactions: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst can be employed.

Major Products Formed

    Substitution: Products include alcohols, ethers, or amines, depending on the nucleophile used.

    Elimination: Alkenes are the primary products.

    Oxidation: Carboxylic acids or ketones may be formed.

    Reduction: Alkanes or alcohols are typical products.

Scientific Research Applications

1-Chloro-4-ethyl-2-methyloctane has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: It can be used in studies involving the interaction of chlorinated hydrocarbons with biological systems.

    Medicine: Research may explore its potential as a precursor for pharmaceuticals.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-ethyl-2-methyloctane depends on the specific reaction it undergoes. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile through a bimolecular (SN2) or unimolecular (SN1) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes, following either an E2 or E1 mechanism.

Comparison with Similar Compounds

1-Chloro-4-ethyl-2-methyloctane can be compared with other similar compounds such as:

  • 1-Chloro-2-methyl-4-propyloctane
  • 1-Chloro-3-ethyl-2-methyloctane
  • 1-Bromo-4-ethyl-2-methyloctane

These compounds share similar structural features but differ in the position or type of substituents, which can influence their reactivity and applications. The unique arrangement of substituents in this compound makes it distinct and valuable for specific research and industrial purposes.

Properties

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

1-chloro-4-ethyl-2-methyloctane

InChI

InChI=1S/C11H23Cl/c1-4-6-7-11(5-2)8-10(3)9-12/h10-11H,4-9H2,1-3H3

InChI Key

BORQOZPHQSLMMQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(C)CCl

Origin of Product

United States

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